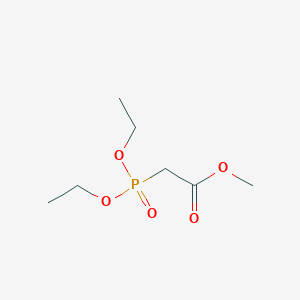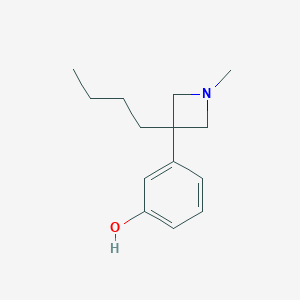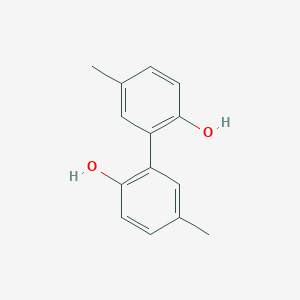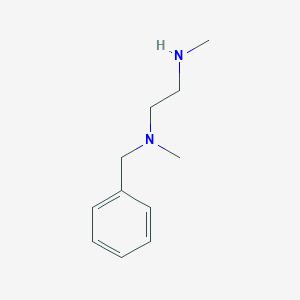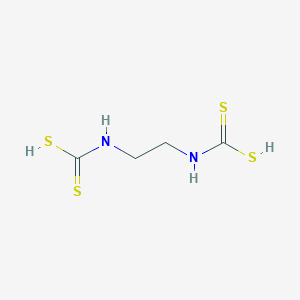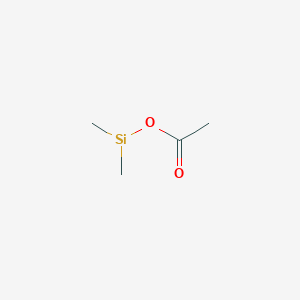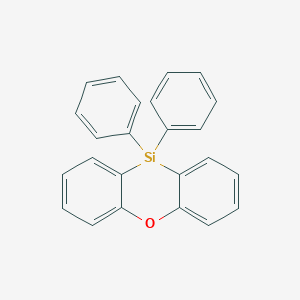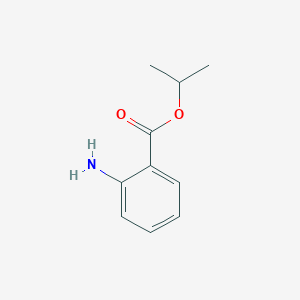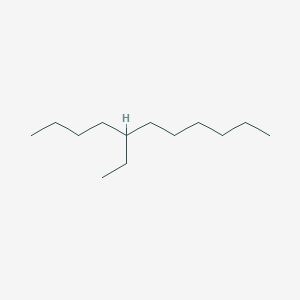
5-Ethylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylundecane is a hydrocarbon compound that belongs to the alkane family. It is a colorless liquid with a molecular weight of 170.32 g/mol and a boiling point of 193°C. This compound is widely used in various scientific research fields due to its unique properties and characteristics.
Mecanismo De Acción
The mechanism of action of 5-Ethylundecane is not well understood. However, it is believed that this compound interacts with cell membranes and alters their properties. This, in turn, affects the transport of molecules across the membrane and can lead to changes in cellular function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Ethylundecane are not well documented. However, studies have shown that this compound has low toxicity and is not harmful to living organisms at low concentrations. Additionally, 5-Ethylundecane has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Ethylundecane in lab experiments include its low toxicity, availability, and ease of use. Additionally, this compound is relatively inexpensive and can be easily synthesized. However, the limitations of using 5-Ethylundecane include its limited solubility in water and its potential to interact with cell membranes, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of 5-Ethylundecane in scientific research. One area of interest is the development of new methods for the synthesis of this compound. Additionally, researchers are exploring the potential use of 5-Ethylundecane as a solvent for the production of biofuels. Finally, there is ongoing research into the antimicrobial properties of this compound and its potential use as a disinfectant in healthcare settings.
Conclusion:
In conclusion, 5-Ethylundecane is a versatile compound with a wide range of scientific research applications. Its unique properties make it an ideal solvent for the synthesis of organic compounds, a substrate for the growth of microorganisms, and a component in the production of detergents and fragrances. While the mechanism of action and biochemical effects of 5-Ethylundecane are not well understood, it has been shown to have low toxicity and antimicrobial properties. There are several future directions for the use of 5-Ethylundecane in scientific research, including the development of new synthesis methods and the exploration of its potential use as a biofuel solvent and disinfectant.
Métodos De Síntesis
The synthesis of 5-Ethylundecane can be achieved through various methods, including catalytic hydrogenation of 5-Ethylundecene, the reaction of 5-undecene with ethylmagnesium bromide, and the reaction of 5-undecene with diethylzinc. However, the most commonly used method is the catalytic hydrogenation of 5-Ethylundecene. This method involves the use of a palladium catalyst and hydrogen gas to convert 5-Ethylundecene into 5-Ethylundecane.
Aplicaciones Científicas De Investigación
5-Ethylundecane has various scientific research applications. It is used as a solvent in the synthesis of organic compounds, as a lubricant in the manufacturing of plastics, and as a component in the production of detergents. In the field of biotechnology, 5-Ethylundecane is used as a substrate for the growth of microorganisms and for the extraction of lipids from microalgae. Additionally, 5-Ethylundecane is used in the production of perfumes and fragrances.
Propiedades
Número CAS |
17453-94-0 |
|---|---|
Nombre del producto |
5-Ethylundecane |
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
5-ethylundecane |
InChI |
InChI=1S/C13H28/c1-4-7-9-10-12-13(6-3)11-8-5-2/h13H,4-12H2,1-3H3 |
Clave InChI |
MKHPXJRMKJYYON-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CC)CCCC |
SMILES canónico |
CCCCCCC(CC)CCCC |
Sinónimos |
5-Ethylundecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
